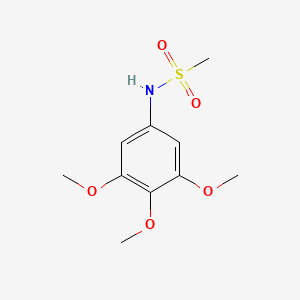![molecular formula C19H24N2O4S B4395462 N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4395462.png)
N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide
Übersicht
Beschreibung
N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide, also known as EMPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. EMPSA is a sulfonylurea derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide works by activating the ATP-sensitive potassium channels in pancreatic beta cells, leading to the release of insulin. N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide also activates the AMP-activated protein kinase, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has been shown to increase insulin secretion and glucose uptake in pancreatic beta cells. N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide also increases glycogen synthesis in liver and muscle cells. Additionally, N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has several advantages for lab experiments, including its ability to increase insulin secretion and glucose uptake in pancreatic beta cells. However, N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Zukünftige Richtungen
For N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide research include its potential use in the treatment of diabetes, cancer, and other diseases. Additionally, further studies are needed to determine the long-term effects of N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide and its potential toxicity. Finally, research is needed to develop new synthesis methods for N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide and its derivatives.
In conclusion, N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is a promising chemical compound that has shown potential applications in scientific research and medicine. Its ability to increase insulin secretion and glucose uptake in pancreatic beta cells, as well as its anti-inflammatory and anti-cancer properties, make it an attractive candidate for further studies and potential therapeutic use. However, further research is needed to determine its long-term effects and potential toxicity.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has been used in various scientific research studies, including its effects on insulin secretion, glucose uptake, and glycogen synthesis. N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has also been shown to have anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-5-15-8-6-7-9-17(15)20-19(22)14(3)21-26(23,24)16-10-11-18(25-4)13(2)12-16/h6-12,14,21H,5H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIRJGDJNGQTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethylphenyl)-2-(4-methoxy-3-methylbenzenesulfonamido)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B4395379.png)



![3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4395407.png)
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4395419.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395425.png)
![4-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4395427.png)

![[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4395434.png)
![2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(methylthio)benzamide](/img/structure/B4395435.png)


